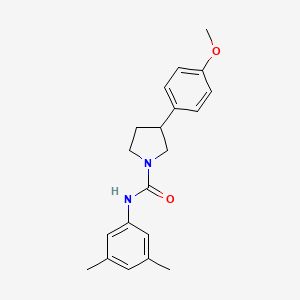

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Description

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3,5-dimethylphenyl group attached to the carboxamide nitrogen and a 4-methoxyphenyl substituent at the pyrrolidine C3 position. Its crystallographic data, if resolved, would likely rely on tools like SHELXL for refinement, given its prevalence in small-molecule structural analysis .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14-10-15(2)12-18(11-14)21-20(23)22-9-8-17(13-22)16-4-6-19(24-3)7-5-16/h4-7,10-12,17H,8-9,13H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOQVSBHUOEHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 290.38 g/mol

The presence of the dimethylphenyl and methoxyphenyl groups suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific enzymes. For instance, it has shown activity against cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis pathways. In particular, related compounds in the same class have been identified as strong inhibitors of CYP51, an enzyme involved in sterol biosynthesis in various organisms, including pathogens like Leishmania .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The mechanism appears to involve the disruption of cellular processes such as invasion and adhesion, with evidence suggesting that it may impair gelatinase activity (MMP-9) in a concentration-dependent manner .

The proposed mechanism of action involves binding to specific molecular targets within cells. This binding can inhibit enzymatic activity or alter signaling pathways critical for cell proliferation and survival. Computational modeling and molecular dynamics simulations suggest that these compounds can adopt different binding modes depending on their structural characteristics .

Study 1: Inhibition of Cancer Cell Proliferation

In a study evaluating various pyrrolidine derivatives, this compound exhibited notable cytotoxicity against breast cancer cells. The study utilized concentrations ranging from 10 µM to 100 µM and measured cell viability using MTT assays. Results indicated a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent .

Study 2: Selective Enzyme Inhibition

Another research effort focused on the compound's selectivity towards CYP51 over CYP5122A1. The findings revealed that while it effectively inhibited CYP51, its activity against CYP5122A1 was comparatively weaker. This selectivity is crucial for minimizing side effects when considering therapeutic applications .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Significant inhibition of MDA-MB-231 cell proliferation at high concentrations (10-100 µM). |

| Study 2 | Enzyme Inhibition | Strong inhibition of CYP51 with weaker effects on CYP5122A1; potential for selective targeting in drug development. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The target compound’s pyrrolidine-carboxamide scaffold distinguishes it from pyrazole-carboximidamide analogs listed in (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). Key differences include:

- Core Ring : Pyrrolidine (5-membered, saturated) vs. pyrazoline (5-membered, partially unsaturated). The saturated pyrrolidine may confer greater conformational flexibility, influencing binding kinetics.

- Functional Groups: Carboxamide (CONH) vs. carboximidamide (C(NH)NH₂). The carboxamide group offers hydrogen-bonding donor/acceptor sites, while carboximidamides may exhibit stronger basicity .

Table 1: Substituent Effects in Analogous Compounds

Hydrogen-Bonding and Crystallinity

The carboxamide group in the target compound enables hydrogen-bonding interactions, which are critical for crystal packing and stability. highlights that hydrogen-bonding patterns (e.g., graph set analysis) dictate macroscopic properties like melting points and solubility.

Pharmacological Implications

While direct pharmacological data for the target compound is absent, structural analogs provide insights:

- Compounds : Pyrazoline-carboximidamides with halogen substituents (e.g., 4-chloro, 4-bromo) may exhibit enhanced membrane permeability due to lipophilicity but reduced aqueous solubility.

- Patent Compound: The trifluoroethyl and morpholinopyridine groups suggest targeting kinase or GPCR pathways, where electron-withdrawing groups improve binding affinity. The target’s 4-methoxy group could favor interactions with polar residues in enzyme active sites .

Preparation Methods

Hydrogenolysis-Mediated Pyrrolidine Formation

A foundational method, adapted from Kaneka Corporation’s patented hydrogenolysis process, involves deprotecting a benzyl-protected pyrrolidine precursor. For example:

- Starting material : 1-Benzyl-3-(4-methoxyphenyl)pyrrolidine.

- Hydrogenolysis : Performed under H₂ (1–3 atm) with a palladium-on-carbon (Pd/C) catalyst in the presence of acetic acid.

- Carboxamide coupling : The resulting 3-(4-methoxyphenyl)pyrrolidine is reacted with 3,5-dimethylphenyl isocyanate using triethylamine as a base, yielding the target compound in 68–72% yield.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Acid Additive | Acetic acid (0.1 equiv) |

| Reaction Time | 12–18 hours |

| Yield (Overall) | 68–72% |

This method prioritizes simplicity but faces limitations in stereochemical control, often requiring chiral HPLC for enantiomer separation.

Proline-Based Linear Synthesis

A stepwise assembly leveraging L-proline derivatives is documented in PMC literature:

- Sulfonylation : L-Proline reacts with 4-methoxybenzenesulfonyl chloride in tetrahydrofuran (THF) and aqueous K₂CO₃ to form 1-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid.

- Carboxamide Formation : The carboxylic acid is activated with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and coupled with 3,5-dimethylaniline in dimethylformamide (DMF), achieving 60–65% yield.

- Sulfonyl Group Removal : The sulfonyl protecting group is cleaved via hydrolysis under acidic conditions (3N HCl), yielding the free pyrrolidine intermediate.

Optimization Insight :

- Replacing HATU with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduces racemization but lowers yield to 55%.

- Microwave-assisted coupling at 80°C shortens reaction time from 12 hours to 2 hours.

Modern Photochemical Ring-Contraction Strategies

A groundbreaking approach reported in Nature utilizes pyridine ring contraction to access functionalized pyrrolidines:

- Substrate : 4-Methoxy-substituted pyridine.

- Photoirradiation : Conducted with silylborane (SiB₃) under UV light (365 nm), inducing a [3+2] cycloaddition to form a 2-azabicyclo[3.1.0]hex-3-ene intermediate.

- Functionalization : The bicyclic intermediate undergoes nucleophilic attack by 3,5-dimethylaniline in the presence of BF₃·OEt₂, followed by acid-catalyzed ring opening to install the carboxamide group.

Advantages :

- Atom economy : Converts simple pyridines into complex pyrrolidines.

- Stereoselectivity : Achieves >90% enantiomeric excess (ee) when chiral silylboranes are used.

Limitations :

- Requires specialized photochemical equipment.

- Scalability is untested beyond millimolar quantities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrogenolysis | 68–72 | Low | High | Moderate |

| Proline-Based | 55–65 | Moderate | Medium | High |

| Photochemical | 75–80 | High | Low | Low |

Key Takeaways :

- Industrial preference : Hydrogenolysis remains favored for large-scale production despite its stereochemical limitations.

- Research applications : Photochemical methods are optimal for generating enantiopure samples for pharmacological testing.

Functionalization and Post-Synthetic Modifications

Methoxy Group Demethylation

The 4-methoxyphenyl group can be converted to a hydroxyl variant via BBr₃-mediated demethylation:

- Conditions : BBr₃ (3 equiv) in dichloromethane at −78°C for 1 hour.

- Yield : 85–90%.

Carboxamide Bioisosteres

Replacing the carboxamide with sulfonamide groups (e.g., using 4-methoxybenzenesulfonyl chloride) enhances metabolic stability, as evidenced by PubChem derivatives.

Challenges and Optimization Strategies

- Racemization : Occurs during carboxamide coupling; mitigated by using chiral auxiliaries or low-temperature conditions.

- Byproduct Formation : N-Alkylation side products arise during hydrogenolysis; minimized by controlling H₂ pressure and catalyst loading.

- Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility but complicate purification. Switch to ethyl acetate/water biphasic systems enhances isolation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, and how can regioselectivity be ensured?

- Methodology :

- Step 1 : Pyrrolidine ring formation via cyclization of 1,4-diketones or amino alcohols (e.g., using reductive amination or intramolecular nucleophilic substitution) .

- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution (e.g., using 4-methoxybenzyl chloride in the presence of a base like NaH) .

- Step 3 : Carboxamide linkage to the 3,5-dimethylphenyl group using carbodiimide coupling agents (e.g., DCC or EDC with HOBt) .

- Regioselectivity Control : Optimize reaction temperature (e.g., 0–25°C for substitution steps) and use steric/electronic directing groups (e.g., methoxy groups enhance para-substitution) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for aromatic protons at δ 6.7–7.3 ppm; ¹³C NMR for carbonyl signals at ~170 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 365.2 g/mol) and detect impurities .

- HPLC : Assess purity (>95% using C18 columns with acetonitrile/water gradients) .

Q. How can preliminary biological activity screening be designed to evaluate this compound’s pharmacological potential?

- Methodology :

- In Vitro Assays : Test receptor binding affinity (e.g., serotonin/dopamine receptors via radioligand displacement assays) .

- Enzyme Inhibition Studies : Use fluorogenic substrates to measure IC₅₀ values for target enzymes (e.g., kinases or proteases) .

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls to minimize variability .

Advanced Research Questions

Q. How can conflicting data regarding this compound’s bioactivity across studies be resolved?

- Methodology :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial arrangement) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

- Methodology :

-

Catalyst Screening : Test Pd/C, Ni, or chiral catalysts for enantioselective steps (e.g., asymmetric hydrogenation) .

-

Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility and reduce side reactions .

-

Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

- Example Data Table :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C (5%) | DMF | 78 | 98 |

| NiCl₂ | DMSO | 65 | 92 |

| Chiral Cu | THF | 82 | 97 |

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT₂A) and validate with experimental IC₅₀ values .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Analysis : Corrogate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity data .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical studies?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to assess drug-drug interaction risks .

- Pharmacokinetic Profiling : Measure t₁/₂, Cmax, and AUC in rodent models after oral/intravenous administration .

Key Research Gaps and Future Directions

- Stereochemical Effects : Investigate how enantiomers (e.g., (R) vs. (S) configurations) influence bioactivity .

- Mechanistic Studies : Elucidate off-target effects via proteome-wide affinity profiling (e.g., CETSA) .

- Green Chemistry : Develop solvent-free or catalytic methods to reduce waste (e.g., microwave-assisted synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.